Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate
Overview
Description
Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate is an organic compound characterized by its unique structure, which includes a hydroxy group, an oxirane ring, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undecenoic acid and pentyloxirane.
Esterification: The undecenoic acid is esterified with methanol in the presence of an acid catalyst to form methyl undecenoate.
Hydroxylation: The methyl undecenoate undergoes hydroxylation to introduce the hydroxy group at the 9th position.
Epoxidation: The final step involves the epoxidation of the 11th position to introduce the oxirane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of methyl 9-oxo-11-(3-pentyloxiranyl)-10-undecenoate.
Reduction: Formation of methyl 9,11-dihydroxy-10-undecenoate.
Substitution: Formation of various esters and ethers depending on the substituent.
Scientific Research Applications
Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the oxirane ring can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 9-hydroxy-10-undecenoate: Lacks the oxirane ring, making it less reactive in certain reactions.
Methyl 11-(3-pentyloxiranyl)-10-undecenoate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
Methyl 9,11-dihydroxy-10-undecenoate: Contains an additional hydroxy group, increasing its polarity and reactivity.
Properties
IUPAC Name |
methyl (E)-9-hydroxy-11-(3-pentyloxiran-2-yl)undec-10-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-12-17-18(23-17)15-14-16(20)11-9-6-5-7-10-13-19(21)22-2/h14-18,20H,3-13H2,1-2H3/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTOYUCBNJBGLQ-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)C=CC(CCCCCCCC(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(O1)/C=C/C(CCCCCCCC(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71538-94-8 | |
Record name | 10-Undecenoic acid, 9-hydroxy-11-(3-pentyloxiranyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071538948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.